molecular formula C22H25N3OS2 B2732246 N-(4-tert-butylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide CAS No. 670270-23-2

N-(4-tert-butylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide

Cat. No.: B2732246
CAS No.: 670270-23-2
M. Wt: 411.58
InChI Key: OONRKQQVJKJUMK-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide is a synthetic acetamide derivative characterized by a tricyclic core structure containing sulfur (7-thia) and nitrogen (9,11-diazatricyclo) atoms. The molecule features a tert-butylphenyl group at the N-position and a methyl substitution on the tricyclic ring (position 10).

The sulfanylacetamide moiety may contribute to hydrogen bonding and interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS2/c1-13-23-20(19-16-6-5-7-17(16)28-21(19)24-13)27-12-18(26)25-15-10-8-14(9-11-15)22(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONRKQQVJKJUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Lipophilicity : The tert-butylphenyl group in the query compound likely increases XLogP3 (~5.0 estimated) compared to the ethyl analog (XLogP3 ~4.5) . The benzhydryl analogue (XLogP3 ~6.2) demonstrates how bulkier aromatic substituents further elevate lipophilicity .
  • Solubility Trends : The ethyl-substituted analogue has moderate solubility (37.5 µg/mL) , whereas the query compound’s tert-butyl group may reduce aqueous solubility due to hydrophobicity.

Spectroscopic and Analytical Comparisons

  • NMR Profiling : and highlight that substituent changes in similar tricyclic compounds induce chemical shift variations in specific regions (e.g., positions 29–44 in NMR spectra), suggesting altered electronic environments . For instance, the tert-butyl group’s electron-donating effect may shield nearby protons, while oxo groups deshield nuclei .
  • Mass Spectrometry (MS/MS) : Molecular networking via MS/MS fragmentation (cosine scores >0.8) can cluster compounds with shared core structures but divergent substituents . The query compound’s fragmentation pattern would resemble analogues but differ in peaks corresponding to tert-butylphenyl or methyl groups .

Bioactivity and Pharmacological Correlations

  • Bioactivity Clustering : demonstrates that compounds with structural similarities often cluster by bioactivity profiles . For example, the ethyl and prop-2-enyl analogues may share target affinities (e.g., enzyme inhibition) with the query compound, but the tert-butylphenyl group could enhance binding to hydrophobic pockets.
  • Similarity Indexing : Using Tanimoto coefficients (), the query compound may show >70% similarity to analogues with overlapping core structures, predicting comparable pharmacokinetic properties (e.g., logP, hydrogen bonding) .

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